molecular formula C8H5ClN2 B1587598 8-Chloroquinazoline CAS No. 7557-04-2

8-Chloroquinazoline

Cat. No. B1587598
CAS RN: 7557-04-2
M. Wt: 164.59 g/mol
InChI Key: KOAOERVORSOTKI-UHFFFAOYSA-N
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Description

8-Chloroquinazoline (8-CQ) is a chlorinated quinazoline derivative that has been studied for its potential to act as a therapeutic agent in a variety of scientific fields. 8-CQ has been identified as a promising compound due to its low toxicity, high solubility, and broad range of applications.

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolinones and quinazolines, such as 8-Chloroquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling .

Generation of Novel Polysubstituted Derivatives

8-Chloroquinazoline can be used to generate novel polysubstituted derivatives . This is achieved through the application of metal-catalyzed cross-coupling reactions on halogenated quinazolin-4-ones and their quinazolines .

Synthesis of Biologically Relevant Molecules

The quinazoline core, which includes 8-Chloroquinazoline, is found in pharmaceutically relevant molecules . These include epidermal growth factor receptor (EGFR) inhibitors, which act against tumors , and the antihypertensive agent prazosin .

Development of Selective Protocols

The quinazoline core is widely explored for biologically active molecules, and the development of selective protocols to obtain functionalized derivatives bearing this heterocycle is in great demand . This includes functionalization of the quinazoline scaffold via nucleophilic aromatic substitution (SNAr) .

Synthesis of Antileishmanial Derivatives

8-Chloroquinazoline can be used in the synthesis of antileishmanial derivatives . This is particularly important in the development of new treatments for leishmaniasis, a parasitic disease that affects millions of people worldwide .

In Vivo and Ex Vivo Studies

Compound 8, which likely contains 8-Chloroquinazoline, has been studied for its acute hypotensive effect in normotensive rats . It has also been evaluated for its vasorelaxant effect and the mechanisms involved in rat isolated mesenteric artery .

properties

IUPAC Name

8-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAOERVORSOTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392307
Record name 8-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7557-04-2
Record name 8-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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